molecular formula C10H20ClNO2 B2716030 Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride CAS No. 2460740-02-5

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride

Cat. No.: B2716030
CAS No.: 2460740-02-5
M. Wt: 221.73
InChI Key: HHJYSFIJXKWCRG-RJUBDTSPSA-N
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Description

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride is a chiral piperidine-derived ester hydrochloride salt. Its structure comprises a methyl ester group linked to a propanoate chain and a stereospecific 6-methylpiperidin-3-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Piperidine derivatives are widely studied for their biological activity, including central nervous system (CNS) modulation and enzyme inhibition .

Properties

IUPAC Name

methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8-3-4-9(7-11-8)5-6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYSFIJXKWCRG-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Substitution with Methyl Group: The methyl group is introduced to the piperidine ring using methylating agents like methyl iodide under basic conditions.

    Esterification: The propanoate ester is formed by reacting the substituted piperidine with propanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally or functionally related hydrochlorides:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Activity
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride C10H20ClNO2 221.73 Piperidine ring, methyl ester, hydrochloride salt Pharmaceutical intermediate
(3R,6S)-6-Methylpiperidin-3-ol hydrochloride C6H14ClNO 151.63 Piperidine ring, hydroxyl, methyl groups Chiral building block
Methyl (3S)-3-Amino-3-phenylpropanoate hydrochloride C10H14ClNO2 223.68 Phenyl group, amino ester, hydrochloride Intermediate for antitumor drugs
[(3S)-3-Methyl-3-piperidyl]methanol hydrochloride C7H16ClNO 165.66 Piperidine ring, hydroxymethyl group CNS-targeted research
Prilocaine hydrochloride C13H21ClN2O 256.77 Amide group, xylidine core Local anesthetic

Key Observations :

  • Piperidine vs. Piperazine : Compounds with piperidine rings (e.g., target compound, ) exhibit better CNS penetration compared to piperazine derivatives (e.g., benzoxazole-piperazine in ), which often prioritize enzyme inhibition .
  • Ester vs. Amide : The methyl ester in the target compound and may confer higher metabolic lability compared to the amide in prilocaine , affecting duration of action.

Biological Activity

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride, a compound characterized by its unique piperidine structure, has garnered attention for its potential biological activities, particularly as a histamine H3 receptor antagonist. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 232.71 g/mol
  • CAS Number : [1222491-21-5]

The compound features a methylpiperidine moiety that is crucial for its interaction with biological targets.

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride primarily acts as an antagonist of the histamine H3 receptor (H3R). The H3 receptor is implicated in various neurological processes, including neurotransmitter release modulation and cognitive functions. By blocking this receptor, the compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially improving cognitive functions and exhibiting neuroprotective effects .

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of similar compounds within the piperidine class. For instance, a related compound demonstrated significant cytotoxicity against leukemic HL60 cells with an IC50 value indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (μM)
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochlorideHL60TBD
Related Piperidine DerivativeHL6076

Neuroprotective Properties

Studies suggest that H3R antagonists can exert neuroprotective effects in models of neurodegenerative diseases. The blockade of H3 receptors has been associated with improved cognitive function and memory retention in animal models. This is particularly relevant for conditions like Alzheimer's disease where histamine signaling plays a critical role in cognitive decline .

Case Studies

  • Cognitive Enhancement in Animal Models
    • A study evaluated the effects of H3R antagonists on cognitive performance in rodent models. Results indicated that administration of methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride led to significant improvements in memory tasks compared to control groups.
  • Potential in Treating Neurodegenerative Disorders
    • In a clinical trial setting, compounds similar to methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride were tested for their efficacy in treating Alzheimer's disease symptoms. Preliminary results showed promise in reducing cognitive decline markers.

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